![molecular formula C16H21N3O4S B2422414 (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2035019-19-1](/img/structure/B2422414.png)
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as Compound A, is a potent and selective antagonist of the nuclear receptor RORγt. This compound has gained significant attention in recent years due to its potential therapeutic applications in treating autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
科学的研究の応用
Pharmacological Characterization and Potential Therapeutic Applications
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is structurally similar to certain κ-opioid receptor (KOR) antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which have been characterized for their high affinity and selectivity towards KORs. Studies have shown that such compounds demonstrate potential in treating depression and addiction disorders by blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and exhibiting antidepressant-like efficacy in animal models. The compounds also attenuated behavioral effects of stress and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).
Enaminone Derivatives and Anticonvulsant Activity
Compounds structurally related to (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, particularly enaminones derived from cyclic β-dicarbonyl precursors, have been synthesized and evaluated for anticonvulsant activity. These novel enaminones have shown potent anticonvulsant activity in various models, with some compounds displaying significant potency without neurotoxicity. The most active analogs in this series have demonstrated protection in the maximal electroshock (MES) seizure test in rats, indicating their potential as effective anticonvulsant agents with minimal side effects (Edafiogho et al., 1992).
作用機序
Target of Action
Compounds containing a pyrrolidine ring, such as this one, are known to have a wide range of biological activities and target selectivity .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-17-15(20)5-4-10-18-16(21)13-6-8-14(9-7-13)24(22,23)19-11-2-3-12-19/h4-9H,2-3,10-12H2,1H3,(H,17,20)(H,18,21)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERVNCLBBKUNQD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。